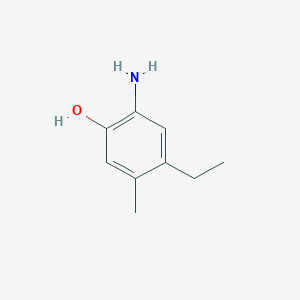![molecular formula C19H17N3O2 B12550624 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide CAS No. 821784-65-0](/img/structure/B12550624.png)
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring, which is further substituted with a hydroxyphenylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Pyridine Ring Formation: The pyridine ring can be introduced through a cyclization reaction involving suitable precursors.
Substitution with Hydroxyphenylmethylamino Group: The final step involves the substitution of the pyridine ring with the hydroxyphenylmethylamino group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine.
Aplicaciones Científicas De Investigación
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethylamino group can form hydrogen bonds with target molecules, while the benzamide core can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyrimidin-3-yl)benzamide: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyphenylmethylamino group provides additional sites for interaction with biological targets, potentially enhancing its therapeutic potential.
Propiedades
Número CAS |
821784-65-0 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[5-[(4-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)15-3-1-2-14(8-15)16-9-17(12-21-11-16)22-10-13-4-6-18(23)7-5-13/h1-9,11-12,22-23H,10H2,(H2,20,24) |
Clave InChI |
YOQMLNMCASDZKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
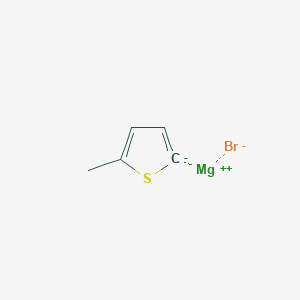

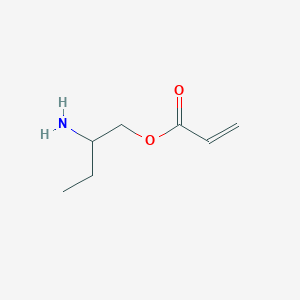
![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
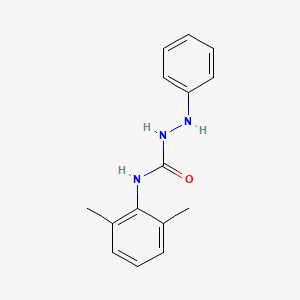
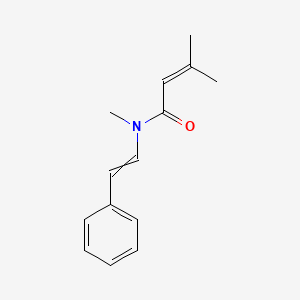
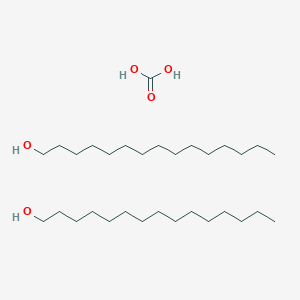
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
